(4-Chlorophenyl)[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]methanone
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Overview
Description
(4-Chlorophenyl)[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phthalazinyl Intermediate: This step involves the reaction of phthalic anhydride with hydrazine to form phthalazinone.
Substitution Reaction: The phthalazinone is then reacted with a phenyl group to form 4-phenylphthalazinone.
Formation of the Piperazinyl Intermediate: Piperazine is reacted with a suitable reagent to introduce the piperazinyl group.
Final Coupling: The 4-phenylphthalazinone and the piperazinyl intermediate are coupled with a chlorophenyl group under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-Chlorophenyl)[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]methanone has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Used in similar synthetic applications and undergoes keto-enol tautomerism.
Fluorine Compounds: Exhibit unique reactivity and bonding characteristics.
Uniqueness
Conclusion
(4-Chlorophenyl)[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]methanone is a compound of significant interest in scientific research Its unique structure and diverse reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry
Properties
Molecular Formula |
C25H21ClN4O |
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Molecular Weight |
428.9 g/mol |
IUPAC Name |
(4-chlorophenyl)-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H21ClN4O/c26-20-12-10-19(11-13-20)25(31)30-16-14-29(15-17-30)24-22-9-5-4-8-21(22)23(27-28-24)18-6-2-1-3-7-18/h1-13H,14-17H2 |
InChI Key |
OHCBQWSSETXFCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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